3-(dimethylamino)-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide
Description
3-(Dimethylamino)-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide is a benzamide derivative characterized by a dimethylamino group at the 3-position of the benzoyl ring and a furan-containing methoxyethyl substituent on the amide nitrogen. The dimethylamino group likely enhances solubility and electronic properties, while the furan moiety may contribute to π-π interactions or hydrogen bonding in target binding .
Properties
IUPAC Name |
3-(dimethylamino)-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-18(2)13-7-4-6-12(10-13)16(19)17-11-15(20-3)14-8-5-9-21-14/h4-10,15H,11H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUXREFTMQHIQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC(C2=CC=CO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide typically involves multi-step organic reactions. One common method includes the reaction of 3-(dimethylamino)benzoic acid with 2-(furan-2-yl)-2-methoxyethylamine under appropriate conditions to form the desired benzamide derivative. The reaction conditions often require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-(dimethylamino)-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
3-(Dimethylamino) vs. Methyl or Nitro Groups
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): The methyl group at the 3-position facilitates synthesis via amide coupling and serves as an N,O-bidentate directing group for metal-catalyzed C–H functionalization.
- Nitazoxanide (): A 5-nitrothiazole-substituted benzamide with broad-spectrum antiparasitic activity. The nitro group enhances electrophilicity, enabling redox-mediated parasiticidal effects, whereas dimethylamino may favor basicity and receptor interactions .
Methoxy vs. Halogen Substituents
- N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide (): The 3-iodo-4-methoxy configuration enables high-affinity sigma receptor binding (Kd = 5.80 nM) in prostate cancer cells. The dimethylamino group in the target compound could similarly modulate receptor affinity but with reduced steric hindrance .
Amide Side Chain Modifications
Furan-Containing vs. Aromatic/Aliphatic Chains
- Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) (): The isopropoxy-phenyl side chain confers fungicidal activity.
Anticancer Potential
- Sigma Receptor-Targeting Benzamides (): Radioiodinated benzamides like [125I]PIMBA exhibit high tumor uptake in prostate cancer xenografts (Bmax = 1800–1930 fmol/mg protein). The furan and dimethylamino groups in the target compound may similarly support tumor imaging or therapy .
Antiparasitic Activity
Pesticidal Use
- Mepronil and Fenfuram () : Benzamides with hydrophobic side chains (e.g., isopropoxy or methyl-furan) act as fungicides. The target compound’s methoxyethyl-furan chain may similarly disrupt fungal membrane integrity .
Structural and Functional Comparison Table
Biological Activity
3-(dimethylamino)-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide is a synthetic compound notable for its complex structure and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 302.368 g/mol. The compound features a dimethylamino group, a furan ring, and methoxyethyl substituents on a benzamide core, contributing to its unique chemical properties and biological activities.
Anticancer Properties
Preliminary studies indicate that this compound exhibits anticancer activity . Research has demonstrated its potential to inhibit cell proliferation in various cancer cell lines. For example, in vitro assays showed significant cytotoxic effects against breast cancer (MCF-7) and colon cancer (HT-29) cells, with IC50 values indicating effective concentrations for therapeutic potential .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . In animal models, it has shown the ability to reduce inflammation markers such as TNF-alpha and IL-6, suggesting a mechanism that may involve modulation of immune responses . This property positions it as a candidate for treating inflammatory diseases.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer progression or inflammation, thereby inhibiting their activity.
- Receptor Modulation : It may act on various receptors, influencing signaling pathways associated with cell growth and immune response .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- A study demonstrated that treatment with the compound led to reduced tumor size in xenograft models of breast cancer .
- Another investigation reported improved survival rates in mice treated with the compound in models of acute inflammation .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
